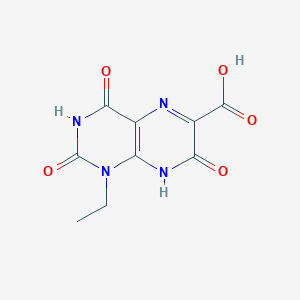![molecular formula C15H18NO2P B14185014 2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol CAS No. 917752-97-7](/img/structure/B14185014.png)
2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol is a chemical compound with the molecular formula C15H18NO2P It is a phosphorylated derivative of pyridine, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol typically involves the reaction of pyridine derivatives with benzyl phosphorochloridate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphoryl group can be reduced to a phosphine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl(pyridin-2-yl)phosphoryl ketone or aldehyde.
Reduction: Formation of benzyl(pyridin-2-yl)phosphine.
Substitution: Formation of various alkyl or aryl derivatives of the compound.
Scientific Research Applications
2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)propan-2-ol
- Benzyl(pyridin-2-yl)phosphine
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol is unique due to the presence of both a phosphoryl group and a benzyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
917752-97-7 |
|---|---|
Molecular Formula |
C15H18NO2P |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
2-[benzyl(pyridin-2-yl)phosphoryl]propan-2-ol |
InChI |
InChI=1S/C15H18NO2P/c1-15(2,17)19(18,14-10-6-7-11-16-14)12-13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3 |
InChI Key |
GCBQMCUBNKIVKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)P(=O)(CC1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)
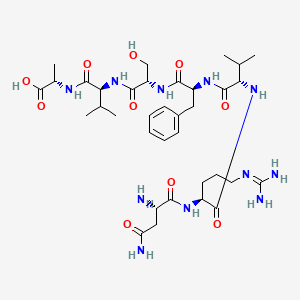
![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)

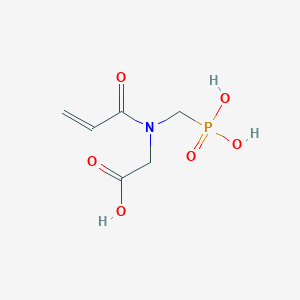
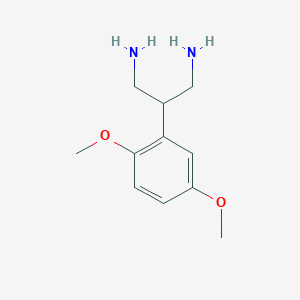
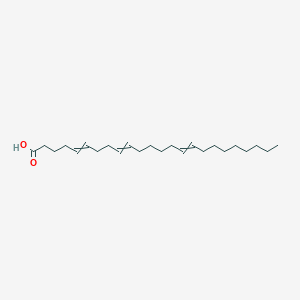
![(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14184980.png)

![(S)-(3-Cyanophenyl)(4-{[(methanesulfonyl)oxy]methyl}phenyl)methyl acetate](/img/structure/B14184991.png)
![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)
